Tris(2-cyclohexylphenyl) phosphite

Description

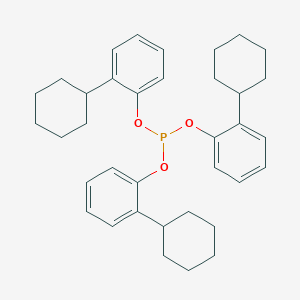

Structure

3D Structure

Properties

IUPAC Name |

tris(2-cyclohexylphenyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45O3P/c1-4-16-28(17-5-1)31-22-10-13-25-34(31)37-40(38-35-26-14-11-23-32(35)29-18-6-2-7-19-29)39-36-27-15-12-24-33(36)30-20-8-3-9-21-30/h10-15,22-30H,1-9,16-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHUMYVYHLHMCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC=C2OP(OC3=CC=CC=C3C4CCCCC4)OC5=CC=CC=C5C6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70928525 | |

| Record name | Tris(2-cyclohexylphenyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13423-78-4 | |

| Record name | Phenol, 2-cyclohexyl-, 1,1′,1′′-phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13423-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-cyclohexyl-, 1,1',1''-phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-cyclohexyl-, 1,1',1''-phosphite | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2-cyclohexylphenyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-cyclohexylphenyl) phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for Tris 2 Cyclohexylphenyl Phosphite

Established Pathways for the Preparation of Phosphite (B83602) Esters

The formation of phosphite esters can be achieved through several well-established chemical transformations. The most common methods involve the reaction of phosphorus trichloride (B1173362) with alcohols or phenols, and transesterification reactions.

Transesterification Reactions in Phosphite Synthesis

Transesterification is a widely employed method for the synthesis of phosphite esters, including sterically hindered variants like Tris(2-cyclohexylphenyl) phosphite. This process typically involves the reaction of a readily available triaryl phosphite, such as triphenyl phosphite, with a less volatile alcohol or phenol (B47542), in this case, 2-cyclohexylphenol (B93547). The reaction is driven to completion by the removal of the more volatile phenol byproduct through distillation, often under reduced pressure. google.comgoogle.com

The transesterification reaction is generally catalyzed by a basic catalyst. While alkali metal hydroxides and alcoholates can be used, they can also promote side reactions. google.com Sodium phenate has been identified as a particularly effective catalyst as it can reduce the formation of byproducts like anisole (B1667542) that can arise when using sodium methylate. google.com The use of a catalyst accelerates the rate of reaction, allowing for lower reaction temperatures and shorter reaction times. google.com For instance, the transesterification of triphenyl phosphite with various alcohols has been successfully carried out in the presence of catalytic amounts of sodium phenate. google.com

The general mechanism for base-catalyzed transesterification involves the activation of the incoming alcohol or phenol by the base to form a more nucleophilic alkoxide or phenoxide. This species then attacks the phosphorus center of the phosphite ester, leading to the displacement of one of the original alkoxy or aryloxy groups. The equilibrium is shifted towards the desired product by the continuous removal of the displaced alcohol or phenol.

Table 1: Comparison of Catalysts in Transesterification Reactions

| Catalyst | Advantages | Disadvantages |

| Sodium Methylate | Effective in promoting transesterification. | Can lead to the formation of byproducts such as anisole. google.com |

| Sodium Phenate | Reduces the formation of certain byproducts, leading to a purer distillate for recycling. google.com | May require specific reaction conditions for optimal performance. |

| Potassium Fluoride | Can be used in catalytic quantities for efficient transesterification. | May require specific solvents and temperature conditions. |

| Dibutylamine | Acts as a base to facilitate the reaction. | Can lead to the formation of amine hydrochlorides if starting from phosphorus trichloride. |

Alternative Synthetic Routes and Phosphorylation Reactions

Beyond transesterification, the most direct route to this compound is the reaction of phosphorus trichloride with 2-cyclohexylphenol. acs.orggoogle.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) gas that is liberated in each of the three substitution steps. acs.org Common bases used for this purpose include tertiary amines such as triethylamine (B128534) or pyridine. google.com The reaction proceeds through the stepwise formation of 2-cyclohexylphenyl phosphorodichloridite and bis(2-cyclohexylphenyl) phosphorochloridite as intermediates. acs.org

The reaction can be performed in a solvent, such as toluene (B28343) or chloroform, to facilitate stirring and temperature control. nih.gov However, solvent-free processes are also utilized, particularly in industrial settings, to improve process efficiency and reduce environmental impact. nih.gov

Other phosphorylation reactions that have been explored for the synthesis of phosphite esters, although less common for sterically hindered triaryl phosphites, include:

The Atherton-Todd Reaction: This reaction involves the treatment of a dialkyl phosphite with an alcohol or amine in the presence of a base and a halogenating agent like carbon tetrachloride. While versatile for creating phosphoramidates and other phosphorus compounds, its application for the direct synthesis of triaryl phosphites is less common.

The Pudovik Reaction: This reaction describes the addition of a P-H bond across a C=N or C=O double bond and is primarily used for the synthesis of α-amino- and α-hydroxyphosphonates. It is not directly applicable to the synthesis of triaryl phosphites from phenols.

Advanced Strategies for Enhancing Product Purity and Yield

The commercial viability of this compound is highly dependent on achieving high product purity and yield. This necessitates the development of advanced synthetic strategies that minimize the formation of impurities and byproducts.

Mitigation of Catalyst-Derived Impurities in Industrial and Laboratory Synthesis

The use of catalysts in phosphite ester synthesis, while enhancing reaction rates, can introduce impurities into the final product. For example, when using Lewis acid catalysts, residues of the metal catalyst can remain in the crude product. google.com These residues can negatively impact the performance of the phosphite ester in its end-use applications, such as in polymer stabilization. google.com

Several methods can be employed to mitigate catalyst-derived impurities:

Washing with Chelating Agents: The crude reaction product can be washed with a solution of a chelating agent to remove residual Lewis acid catalyst residues. google.com This is often followed by water washes to remove the chelating agent itself. google.com

Filtration: In cases where the catalyst is a solid or can be precipitated, filtration can be an effective method for its removal.

Distillation: For volatile catalysts or catalyst-derived byproducts, distillation under reduced pressure can be used for their separation from the desired phosphite ester. google.com

Catalyst-Free Synthesis: To completely avoid catalyst-derived impurities, catalyst-free synthetic routes are being explored. For instance, the transesterification of some phosphites can be achieved thermally, albeit at higher temperatures and for longer reaction times.

A significant challenge in the synthesis of triaryl phosphites from phosphorus trichloride and phenols is the formation of partially substituted, acidic byproducts such as 2-cyclohexylphenyl phosphorodichloridite and bis(2-cyclohexylphenyl) phosphorochloridite, as well as their hydrolysis products. acs.org The presence of these acidic impurities can compromise the hydrolytic stability of the final product. The use of a stoichiometric amount of a base, such as triethylamine, is crucial to neutralize the HCl produced and drive the reaction to completion, thereby minimizing these acidic byproducts. acs.org

Development of Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of phosphite esters to reduce the environmental impact of their production. huarenscience.com Key areas of focus include the use of safer solvents, the development of catalyst-free and solvent-free processes, and the utilization of more sustainable starting materials.

Solvent-Free Synthesis: Performing the reaction between phosphorus trichloride and 2-cyclohexylphenol without a solvent eliminates the need for solvent handling, recovery, and disposal, leading to a more environmentally friendly and economical process. nih.gov Continuous flow reactors are particularly well-suited for such solvent-free processes, allowing for rapid and efficient synthesis. nih.gov

Catalyst-Free Transesterification: As mentioned earlier, thermal transesterification without a catalyst can be an option to avoid catalyst-related issues, although it may require more energy-intensive conditions.

Alternative Reagents: Research is ongoing into the use of less hazardous phosphorus reagents to replace phosphorus trichloride. For example, the use of white phosphorus in a diphenyl diselenide-catalyzed one-step procedure with phenols has been reported for the synthesis of triaryl phosphites, offering a halogen-free route. acs.org

Atom Economy: Synthetic methods are being designed to maximize the incorporation of all materials used in the process into the final product, a key principle of green chemistry. huarenscience.com The direct reaction of phosphorus trichloride with three equivalents of 2-cyclohexylphenol, when driven to completion, has a high atom economy, with HCl being the only major byproduct.

Characterization of Synthetic Intermediates and Reaction Byproducts

The monitoring of the reaction progress and the characterization of the final product and any impurities are crucial for ensuring the quality of this compound. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose due to the high sensitivity of the phosphorus nucleus to its chemical environment. oxinst.com

³¹P NMR Spectroscopy: The ³¹P NMR spectrum provides distinct signals for the starting materials, intermediates, the final product, and various byproducts. Triphenyl phosphite typically shows a signal around δ 128 ppm. The final product, this compound, will have a characteristic chemical shift in the phosphite region. The intermediates, 2-cyclohexylphenyl phosphorodichloridite and bis(2-cyclohexylphenyl) phosphorochloridite, will have distinct signals at lower fields (more downfield) compared to the final product. For example, in the synthesis of related phosphonates, phosphonochloridates show distinct signals from the final ester and pyrophosphonate byproducts. nih.gov

Hydrolysis Products: A common byproduct is the corresponding phosphate, Tris(2-cyclohexylphenyl) phosphate, formed by oxidation of the phosphite. This will appear as a distinct peak at a much higher field (more upfield, typically between 0 and -20 ppm) in the ³¹P NMR spectrum. oxinst.com Partially hydrolyzed species, such as diaryl or monoaryl phosphites, would also have characteristic signals. The hydrolysis of sterically hindered phosphinates has been studied, and similar principles apply to phosphites. nih.gov

Other Byproducts: In transesterification reactions, incomplete reaction can lead to the presence of mixed phosphites containing both phenyl and cyclohexylphenyl groups. These would likely appear as separate signals in the ³¹P NMR spectrum. Residual phenol from the starting triphenyl phosphite is another common impurity that can be detected by ¹H NMR or chromatographic methods. google.com In syntheses starting from phosphorus trichloride, residual chlorinated intermediates can be present if the reaction is not driven to completion.

Table 2: Expected ³¹P NMR Chemical Shift Ranges for Key Species

| Compound Type | Expected ³¹P NMR Chemical Shift Range (ppm) |

| Phosphorus Trichloride (PCl₃) | ~219 |

| Aryl Phosphorodichloridites (ArOPCl₂) | ~175 - 185 |

| Diaryl Phosphorochloridites ((ArO)₂PCl) | ~155 - 165 |

| Triaryl Phosphites ((ArO)₃P) | ~125 - 135 oxinst.com |

| Triaryl Phosphates ((ArO)₃PO) | 0 to -20 oxinst.com |

| Dialkyl H-phosphonates ((RO)₂P(O)H) | ~1 to 10 |

Note: The exact chemical shifts for this compound and its specific intermediates would need to be determined experimentally but are expected to fall within these general ranges.

Coordination Chemistry of Tris 2 Cyclohexylphenyl Phosphite Metal Complexes

Fundamental Principles Governing Phosphite-Metal Coordination

The bonding of phosphite (B83602) ligands to a transition metal is characterized by a synergistic interplay of electron donation and acceptance. youtube.comwikipedia.org Like phosphines, phosphites act as L-type ligands, formally donating two electrons to the metal center via the phosphorus atom's lone pair, forming a sigma (σ) bond. youtube.comwikipedia.org

However, unlike many phosphine (B1218219) ligands, phosphites are generally considered to be better π-acceptors (or π-acids). This π-acidity does not involve phosphorus d-orbitals, a notion that has been largely revised. Instead, it arises from the overlap of filled metal d-orbitals with the low-lying, empty σ* (sigma-antibonding) orbitals of the phosphorus-oxygen (P-O) bonds. wikipedia.org The presence of electronegative oxygen atoms lowers the energy of these P-O σ* orbitals, making them more accessible for accepting electron density from the metal. wikipedia.org This process, known as metal-to-ligand back-donation, strengthens the metal-ligand bond and influences the electron density at both the metal center and the other coordinated ligands. youtube.com

Structural Elucidation of Tris(2-cyclohexylphenyl) Phosphite Coordination Compounds

The coordination behavior of this compound is dictated by a combination of the electronic effects inherent to phosphites and, most notably, the extreme steric hindrance imposed by its three 2-cyclohexylphenyl substituents.

Impact of Ligand Steric Demands on Complex Geometry and Stability

The sheer size of a ligand is a critical factor that influences the number of ligands that can bind to a metal, the geometry of the resulting complex, and the stability of the metal-ligand bond. chemeurope.comwikipedia.org For this compound, the presence of bulky cyclohexyl groups at the ortho position of the phenyl rings creates a highly congested environment around the central phosphorus atom. This significant steric bulk is expected to dominate its coordination chemistry. Extremely bulky ligands are known to prevent certain reactions while enabling others, for instance by promoting low coordination numbers that create reactive, open sites on the metal center. nih.govnih.gov In some cases, extreme steric shielding can even make the phosphorus donor atom inaccessible to many metal cations, leading to selective coordination behavior. nih.govnih.gov

The steric bulk of phosphorus ligands is most commonly quantified by the Tolman cone angle (θ). chemeurope.comwikipedia.org This parameter is defined as the apex angle of a cone, centered on the metal atom (at a standard M-P distance of 2.28 Å), that encompasses the entire ligand. wikipedia.org A larger cone angle signifies greater steric hindrance. chemeurope.com

While the specific Tolman cone angle for this compound has not been reported in the literature, it can be anticipated to be very large, likely exceeding that of other bulky phosphines and phosphites due to the ortho-cyclohexylphenyl groups. For comparison, ligands with bulky substituents such as P(cyclo-C₆H₁₁)₃ and P(t-Bu)₃ have cone angles of 170° and 182°, respectively. chemeurope.com The phosphine P(mesityl)₃, with three ortho-methyl groups on its aryl rings, has a cone angle of 212°. chemeurope.com A phosphine with three ortho-trimethylsilylphenyl groups was found to have a calculated cone angle of 250°, highlighting the dramatic effect of bulky ortho-substituents. nih.gov Given its structure, the cone angle for this compound is expected to fall into this highly hindered category.

| Ligand | Cone Angle (°) |

|---|---|

| P(OMe)₃ | 107 |

| PPh₃ | 145 |

| P(cyclo-C₆H₁₁)₃ | 170 |

| P(t-Bu)₃ | 182 |

| P(mesityl)₃ | 212 |

This table presents a selection of Tolman cone angles for common phosphine and phosphite ligands for comparative purposes. chemeurope.com The cone angle for this compound is expected to be significant, likely in the range of the most sterically demanding ligands shown.

The significant steric bulk of this compound has a direct and predictable influence on the coordination number of the metal center. The space around a metal atom is limited, and bulky ligands like this one will restrict the number of other ligands that can simultaneously bind. This steric crowding often leads to the formation of complexes with lower coordination numbers than would be observed with smaller ligands. wikipedia.orgnih.gov For example, while a metal might readily form a tetracoordinate complex with a small phosphite, it may only accommodate one or two this compound ligands. This feature is crucial in catalysis, as it can favor the formation of coordinatively unsaturated, highly reactive species. nih.gov

Furthermore, the steric properties of a ligand can influence the stability of different oxidation states of the metal center. Bulky ligands can sterically protect metals in low oxidation states from decomposition pathways or unwanted side reactions. nih.gov

Electronic Properties of Coordinated this compound and Metal Back-Donation

As a phosphite, this compound is characterized by its ability to act as a π-acceptor ligand. wikipedia.orgacs.org The electron-withdrawing nature of the aryloxy groups enhances the π-acidity of the phosphorus center. This allows the ligand to accept electron density from filled metal d-orbitals into the P-O σ* antibonding orbitals. wikipedia.org

This metal-to-ligand back-donation has several important consequences:

It strengthens the metal-phosphorus bond.

It reduces the electron density on the metal center.

It can influence the reactivity of other ligands in the coordination sphere. For instance, in metal carbonyl complexes, stronger π-accepting ligands lead to an increase in the C-O stretching frequency, as they compete with CO for back-donation from the metal.

The electronic nature of phosphite ligands can be systematically altered by changing the substituents on the oxygen atoms, allowing for the fine-tuning of a metal's reactivity. acs.org

Quantifying the electronic effect of a ligand is essential for understanding and predicting its influence on a metal complex. While experimental methods exist, such as measuring the CO stretching frequencies (ν(CO)) in model nickel carbonyl complexes ([Ni(CO)₃L]) to determine the Tolman Electronic Parameter (TEP), computational methods have become increasingly powerful. researchgate.netbris.ac.uk

The Computed Electronic Parameter (CEP) is a computationally derived value that correlates well with the experimental TEP. bris.ac.uk It is typically calculated using Density Functional Theory (DFT) on model complexes, providing a theoretical measure of a ligand's net donor/acceptor properties. bris.ac.ukbohrium.com Such calculations allow for the prediction of electronic properties for novel or uncharacterized ligands.

Although a specific CEP for this compound is not available in the literature, calculations on related phosphite ligands demonstrate the trends. Generally, aryl phosphites are more π-accepting (less electron-donating) than alkyl phosphites, which is reflected in higher TEP or CEP values.

| Ligand (L) | TEP (ν(CO) in cm⁻¹) |

|---|---|

| P(t-Bu)₃ | 2056.1 |

| PMe₃ | 2064.1 |

| PPh₃ | 2068.9 |

| P(OEt)₃ | 2076.3 |

| PCl₃ | 2097.0 |

| PF₃ | 2110.8 |

The TEP is the A₁ carbonyl stretching frequency of [Ni(CO)₃L] complexes. A higher wavenumber (cm⁻¹) indicates a more strongly π-accepting (less electron-donating) ligand. wikipedia.org The TEP for this compound would be expected to be in the range of other triaryl phosphites.

Ligand Basicity and π-Acceptor Character within Metal Complexes

The electronic nature of phosphite ligands is a critical determinant of the stability and reactivity of their metal complexes. Phosphites are generally considered to be less basic (weaker σ-donors) and stronger π-acceptors than their analogous phosphine counterparts. This is due to the presence of the electronegative oxygen atoms, which withdraw electron density from the phosphorus center. alfachemic.combeilstein-journals.org The bulky aryl groups in this compound further modulate these properties.

Simultaneously, phosphite ligands act as π-acceptors by accepting electron density from the metal's d-orbitals into the P-O σ* antibonding orbitals. The extent of this π-acidity is also influenced by the substituents. Bulky phosphites, such as Tris(2,4-di-tert-butylphenyl)phosphite, which can be used as a proxy for understanding the behavior of sterically hindered phosphites, are known to be effective π-acceptors. acs.org This strong π-acceptor character can stabilize low-valent metal centers and influence the spectroscopic and reactive properties of the resulting complexes.

A comparison of the electronic properties of various phosphite ligands can be illustrated through their impact on the CO stretching frequencies in metal carbonyl complexes. A stronger π-accepting ligand will result in a higher ν(CO) frequency.

Table 1: Comparative Electronic Properties of Selected Phosphite Ligands

| Ligand | Tolman Electronic Parameter (ν(CO) in cm⁻¹) | General Basicity | General π-Acceptor Character |

| P(OMe)₃ | 2079 | Weak | Strong |

| P(OPh)₃ | 2085 | Weaker | Stronger |

| This compound | Not available, expected to be high | Weak | Strong |

| P(p-tolyl)₃ | 2067 | Stronger | Weaker |

Note: Data for this compound is estimated based on general trends for bulky aryl phosphites.

Dynamic Behavior and Ligand Exchange Processes in Solution

Metal complexes containing bulky phosphite ligands like this compound often exhibit dynamic behavior in solution, including ligand dissociation/association equilibria and fluxional processes.

Investigation of Ligand Dissociation and Association Equilibria

Ligand exchange in metal complexes can proceed through various mechanisms, primarily dissociative (D) or associative (A) pathways. libretexts.org For sterically crowded complexes, such as those that would be formed with this compound, a dissociative mechanism is often favored. libretexts.org In a dissociative pathway, the outgoing ligand first detaches from the metal center, forming a coordinatively unsaturated intermediate, which is then attacked by the incoming ligand.

The rate of a dissociative substitution is primarily dependent on the concentration of the starting complex and is influenced by the strength of the metal-ligand bond being broken and the steric crowding around the metal center. dalalinstitute.comlibretexts.org Increased steric bulk on the ligand can accelerate the rate of dissociation by relieving steric strain in the transition state. libretexts.org

The equilibrium between the coordinated and dissociated states of the ligand can be represented as:

[MLn] ⇌ [MLn-1] + L

The dissociation constant (Kd) is a measure of the stability of the complex, with smaller values indicating a more stable complex. While specific kinetic data for this compound complexes is scarce, studies on other bulky phosphine and phosphite complexes have shown that the steric profile of the ligand is a key factor in determining dissociation rates. uvic.carsc.orgrsc.org

Fluxionality and Stereodynamic Properties of this compound Complexes

Fluxionality refers to the rapid intramolecular rearrangement of atoms within a molecule. In the context of metal complexes with bulky ligands, this can involve processes like the rotation of the ligand about the metal-phosphorus bond or the interchange of different coordinated ligands. alfachemic.com The large and conformationally flexible cyclohexyl groups of this compound can lead to complex stereodynamic behavior.

Variable-temperature NMR spectroscopy is a primary tool for investigating such fluxional processes. At low temperatures, the exchange between different conformations may be slow on the NMR timescale, resulting in distinct signals for chemically non-equivalent nuclei. As the temperature is raised, the rate of exchange increases, leading to the coalescence of these signals and eventually to a time-averaged spectrum at high temperatures. The activation energy for these processes can provide insight into the energy barriers for the intramolecular rearrangements. alfachemic.com

Exploration of Novel Coordination Modes, including Cyclometalation

Beyond simple P-coordination, bulky triaryl phosphite ligands can engage in other bonding interactions with metal centers, most notably cyclometalation. Cyclometalation is an intramolecular reaction where a ligand undergoes C-H bond activation, typically at an ortho-position of an aryl ring, to form a metallacycle. electronicsandbooks.com

Triaryl phosphites have been shown to undergo ortho-metalation reactions with various transition metals. electronicsandbooks.com The reaction involves the oxidative addition of a C-H bond from one of the phenyl rings to the metal center, resulting in the formation of a stable five- or six-membered ring containing the metal, the phosphorus atom, and the carbon atom of the activated C-H bond.

The propensity for cyclometalation is influenced by several factors, including the electronic properties of the metal center and the steric and electronic characteristics of the ligand. The presence of the bulky cyclohexyl groups in the ortho position of this compound could potentially influence the regioselectivity and ease of cyclometalation, although specific studies on this ligand are not widely reported.

Catalytic Applications of Tris 2 Cyclohexylphenyl Phosphite in Transition Metal Catalysis

General Role of Phosphite (B83602) Ligands in Homogeneous Transition Metal Catalysis

Phosphite ligands are a significant class of ligands in homogeneous transition metal catalysis, primarily due to their unique electronic and steric properties. acs.org They are characterized by phosphorus atoms bonded to three oxygen atoms, which in turn are attached to organic substituents. This arrangement makes them strong π-acceptors due to the presence of low-lying σ* orbitals on the P-O bonds, which can accept electron density from the metal center. This strong π-acceptor character facilitates the dissociation of other ligands, such as carbon monoxide, from the metal center, often leading to more active catalysts compared to their phosphine (B1218219) counterparts. bath.ac.uk

The steric bulk of phosphite ligands can be readily tuned by modifying the organic substituents. acs.org This tunability allows for the creation of a specific steric environment around the metal, which can profoundly influence the regioselectivity and enantioselectivity of a catalytic reaction. acs.orghomkat.nl Bulky phosphite ligands can create a more open coordination sphere, allowing for the facile coordination of substrates. homkat.nl

Phosphite ligands are generally more resistant to oxidation compared to phosphines, which enhances the stability of the catalyst under certain reaction conditions. acs.org However, they can be susceptible to hydrolysis. acs.org Their applications span a wide range of catalytic reactions, including hydroformylation, hydrogenation, and cross-coupling reactions. acs.org

Performance of Tris(2-cyclohexylphenyl) Phosphite in Key Organic Transformations

The performance of this compound as a ligand is largely dictated by the steric hindrance imposed by the three 2-cyclohexylphenyl groups. This bulky nature plays a crucial role in controlling the selectivity of the catalytic reactions.

Hydroformylation Reactions (e.g., Rhodium-Catalyzed Systems)

Hydroformylation, or oxo synthesis, is a key industrial process for the production of aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen). Rhodium complexes are highly active catalysts for this transformation, and the choice of ligand is critical in controlling the reaction's rate and selectivity. researchgate.net Bulky phosphite ligands have been shown to be particularly effective in this context. homkat.nlcapes.gov.br While specific data for this compound is limited, its performance can be inferred from studies on structurally similar bulky phosphite and phosphine ligands.

The regioselectivity in hydroformylation refers to the preference for the formation of either a linear or a branched aldehyde. The steric bulk of the phosphite ligand is a key determinant of this selectivity. tamu.edu For bulky phosphite ligands like this compound, the large steric cone angle is expected to favor the formation of the branched aldehyde. researchgate.net This is because the bulky ligand environment makes it sterically more favorable for the rhodium hydride to add to the internal carbon of the double bond, leading to the branched product.

Studies on rhodium catalysts modified with phosphine ligands bearing ortho-alkylphenyl substituents, such as (2-cyclohexylphenyl)diphenylphosphane, have shown increased regioselectivity towards branched aldehydes. researchgate.net It is reasonable to assume that the corresponding phosphite ligand would exert a similar, if not more pronounced, steric influence. The mechanism of rhodium-catalyzed hydroformylation with bulky phosphite ligands involves the formation of a key intermediate, HRh(CO)L(alkene) (where L is the phosphite ligand). The steric interactions between the bulky ligand and the alkene substrate within this intermediate dictate the regiochemical outcome. researchgate.netacs.org

Table 1: Regioselectivity in the Hydroformylation of Propene using Rhodium Catalysts with Bulky Ligands

| Ligand | Linear Aldehyde (%) | Branched Aldehyde (%) | Reference |

| (2-isopropylphenyl)diphenylphosphane | 45 | 55 | researchgate.net |

| (2-cyclohexylphenyl)diphenylphosphane | 42 | 58 | researchgate.net |

| Tris(2,4-di-tert-butylphenyl) phosphite | ~30 | ~70 | rsc.org |

Note: This table presents data for related bulky phosphine and phosphite ligands to illustrate the expected trend for this compound.

The activity and chemoselectivity (the suppression of side reactions like hydrogenation and isomerization) of the hydroformylation catalyst are also influenced by the phosphite ligand. The strong π-acceptor nature of phosphite ligands generally leads to more active rhodium catalysts. bath.ac.uk The bulky nature of this compound can also enhance catalyst activity by promoting the dissociation of CO, which is often the rate-limiting step. bath.ac.ukrsc.org

However, very high ligand concentrations or extremely bulky ligands can sometimes lead to a decrease in activity due to the formation of less active or inactive rhodium species. Therefore, optimizing the ligand-to-rhodium ratio is crucial for maximizing catalyst performance. mdpi.com The chemoselectivity is also dependent on the reaction conditions, such as temperature and pressure, in conjunction with the ligand's properties. researchgate.net

Asymmetric Hydrogenation Processes

Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds. While this compound itself is achiral, it can be used in the construction of chiral ligands for asymmetric catalysis. The bulky cyclohexylphenyl groups can help create a well-defined chiral pocket around the metal center when incorporated into a chiral ligand backbone. acs.org

In rhodium- and ruthenium-catalyzed asymmetric hydrogenation, chiral phosphite-containing ligands have demonstrated high enantioselectivities. acs.orgnih.gov The performance of such catalysts is highly dependent on the rigidity and steric nature of the ligand. The bulky and conformationally restricted environment created by ligands incorporating moieties like 2-cyclohexylphenyl can lead to effective enantiodiscrimination. dicp.ac.cnlookchem.com For instance, iridium complexes with P-stereogenic phosphinooxazoline ligands have shown excellent performance in the asymmetric hydrogenation of challenging substrates. nih.gov The introduction of bulky groups is a common strategy to enhance the enantioselectivity of these catalytic systems. ub.edumdpi.com

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Phosphine and phosphite ligands are widely used in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. rsc.org The steric and electronic properties of the ligand play a critical role in the efficiency of these reactions. Bulky, electron-rich phosphine ligands are often highly effective for challenging cross-coupling reactions. rsc.org

While direct applications of this compound in this area are not widely reported, a related palladium complex, Chloro(η2-P,C-tris(2,4-di-tert-butylphenyl)phosphite)(tricyclohexylphosphine)palladium(II), has been shown to be an effective catalyst for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. sigmaaldrich.com This demonstrates the potential of bulky phosphite ligands to promote these important transformations. The bulky ligand is thought to facilitate the reductive elimination step and stabilize the active low-coordinate palladium species. researchgate.netnih.gov The synthesis of phosphonate (B1237965) esters via nickel-catalyzed C-P cross-coupling reactions also highlights the utility of phosphites in this type of transformation. nih.gov

Lack of Publicly Available Data on Specific Catalytic Applications of this compound

Following an extensive search of scientific literature and patent databases, there is a notable absence of specific, detailed research findings regarding the use of the chemical compound This compound as a ligand in the requested transition metal-catalyzed reactions.

While the compound, identified by its CAS Number 13423-78-4, is known and has been mentioned in patent literature as an example of a trisubstituted phosphite google.com, its specific performance, substrate scope, and efficacy in the catalytic applications outlined below are not documented in accessible scientific journals or public databases.

The general class of bulky, electron-rich phosphite and phosphine ligands is well-established for its ability to enhance the efficiency of various cross-coupling reactions. These ligands are known to stabilize the active catalytic species and promote crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination tcichemicals.com. However, the specific catalytic behavior of this compound remains largely undocumented in the public domain.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content, including data tables and research findings, for the following outlined sections as requested:

Hydrocyanation and Hydroalkynylation Reactions

Without specific studies or data pertaining to this compound for these applications, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Research in catalysis often involves the screening of numerous ligands, and it is possible that this particular phosphite has not been found to be as effective as other widely reported ligands, or its applications may be confined to proprietary industrial uses not disclosed in public literature.

Amino Carbonylation Chemistry

This compound is anticipated to be an effective ligand in transition metal-catalyzed aminocarbonylation reactions. These reactions are fundamental for the synthesis of amides, crucial intermediates in medicinal chemistry and materials science. researchgate.net The utility of phosphite ligands in this area has been demonstrated, particularly in nickel-catalyzed systems. For instance, a nickel-phosphite catalytic system has been shown to efficiently mediate the aminocarbonylation of aryl iodides and bromides using N,N-dimethylformamide (DMF) as both the carbonyl and amine source. organic-chemistry.orgnih.gov This process operates under mild conditions and offers a cost-effective and air-stable alternative to traditional palladium-based catalysts. organic-chemistry.orgnih.gov

The role of a bulky phosphite ligand like this compound in such a system would be to stabilize the low-valent metal center (e.g., Ni(0)) and to modulate its electronic and steric properties to facilitate the key steps of the catalytic cycle, which include oxidative addition, migratory insertion, and reductive elimination. psu.edu The significant steric bulk provided by the three 2-cyclohexylphenyl groups would likely favor the formation of monoligated metal complexes, which are often more active catalysts.

Establishing Structure-Activity Relationships for Optimized Catalytic Performance

The catalytic performance of a metal complex is intricately linked to the properties of its ligands. For phosphite ligands like this compound, both steric and electronic factors are crucial in determining catalytic efficiency, selectivity, and stability.

Correlation of Ligand Steric and Electronic Characteristics with Catalytic Efficiency

The catalytic efficiency of transition metal complexes is profoundly influenced by the steric and electronic properties of their phosphorus-based ligands. psu.edunih.gov Simple modifications to a ligand's structure can dramatically alter the product distribution, activity, and selectivity of a catalytic reaction. psu.edu

Steric Effects: The steric bulk of a ligand, often quantified by the Tolman cone angle, plays a critical role. The 2-cyclohexylphenyl substituents of this compound impart significant steric hindrance around the phosphorus atom. This bulk can influence the coordination number of the metal center, favoring the formation of coordinatively unsaturated species that are often the active catalysts. psu.edu Furthermore, large steric bulk can accelerate reductive elimination steps and influence regioselectivity in reactions like hydroformylation. The steric properties of a ferrocenyl group, which is comparable in size to a mesityl group and larger than a cyclohexyl group, have been quantified and highlight the importance of bulky substituents in ligand design. nih.gov

Electronic Effects: Phosphite ligands are generally considered π-accepting due to the presence of P-O bonds, which can stabilize electron-rich, low-valent metal centers. psu.edualfachemic.com The electronic nature of the aryl groups attached to the oxygen atoms can further tune these properties. Electron-withdrawing groups on the aryl rings can enhance the π-acceptor character, which can be beneficial in certain catalytic cycles, for example, by promoting CO dissociation in hydroformylation. psu.edu Conversely, electron-donating groups increase the electron density on the metal center, which can facilitate oxidative addition. psu.educhemrxiv.org The cyclohexyl groups in this compound are electron-donating, which would enhance the electron-donating character of the ligand compared to a simple triphenyl phosphite.

The interplay of these steric and electronic effects is complex and often substrate-dependent. chemrxiv.org A summary of how these characteristics can influence catalytic steps is presented in the table below.

| Catalytic Step | Influence of Ligand Steric Bulk | Influence of Ligand Electronic Properties (π-acceptance) |

| Ligand Dissociation | Favors dissociation, creating vacant coordination sites | Stronger π-acceptors may bind more tightly, hindering dissociation |

| Oxidative Addition | Can hinder the approach of the substrate | Can be facilitated by electron-donating ligands |

| Reductive Elimination | Often accelerated by bulky ligands | Can be influenced by the stability of the resulting complex |

| Regioselectivity | Can control the orientation of substrate binding | Can influence the electronic preferences of the metal center |

Strategies for Achieving Low Catalyst Loadings and Mild Reaction Conditions

A major goal in catalysis is to develop highly active systems that can operate with low catalyst loadings and under mild conditions (e.g., lower temperatures and pressures). researchgate.net The use of bulky, electron-rich phosphite ligands like this compound is a key strategy in this endeavor.

Highly active catalysts can lead to high turnover numbers (TONs) and turnover frequencies (TOFs), meaning that a smaller amount of catalyst is needed to convert a large amount of substrate. researchgate.netrsc.org This is not only economically advantageous but also simplifies product purification. Research has shown that with the right ligand, catalyst loadings can be significantly reduced, in some cases to as low as 0.1 mol%. researchgate.net

Operating under mild reaction conditions is another important objective. This can reduce energy consumption and improve the functional group tolerance of a reaction. The use of well-designed ligands can stabilize the active catalytic species, allowing the reaction to proceed efficiently at lower temperatures. chemrxiv.org For example, nickel complexes with phosphite ligands have been used for C-N cross-coupling reactions at room temperature. chemrxiv.org

Enantioselective Catalysis Utilizing Chiral Derivatives or Analogues

While this compound itself is achiral, its structural framework is an excellent starting point for the design of chiral ligands for enantioselective catalysis. The introduction of chirality into a ligand allows the catalyst to control the three-dimensional arrangement of the product, leading to the preferential formation of one enantiomer over the other. researchgate.netnih.govelsevierpure.com

Chiral phosphite ligands have been successfully employed in a variety of asymmetric transformations, including hydrogenation, hydroformylation, and conjugate addition reactions. alfachemic.comacs.orgthieme-connect.de Chirality can be introduced in several ways:

Chiral backbone: The phosphite moiety can be attached to a chiral scaffold, such as those derived from BINOL (1,1'-bi-2-naphthol) or TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). chemrxiv.orgacs.org

P-chiral centers: The phosphorus atom itself can be a stereocenter. nih.gov

Planar chirality: As seen in ferrocenylphosphine ligands, chirality can arise from the planar arrangement of substituents. elsevierpure.com

The development of modular chiral ligands, where different chiral elements can be easily combined and modified, is a powerful approach to creating libraries of ligands for screening in various asymmetric reactions. chemrxiv.orgacs.orgnih.gov For instance, phosphite-phosphine ligands incorporating a P-stereogenic center have achieved excellent enantioselectivities (up to 99%) in the rhodium-catalyzed hydrogenation of dehydroamino acid derivatives. acs.org

Application of Tris 2 Cyclohexylphenyl Phosphite in Advanced Polymer Stabilization Systems

Mechanistic Understanding of Polymer Degradation and Stabilizer Function

The durability and lifespan of polymeric materials are intrinsically linked to their susceptibility to various degradation processes. Understanding these mechanisms is crucial for the effective application of stabilizers like Tris(2-cyclohexylphenyl) phosphite (B83602).

Polymer degradation is a complex process involving the deterioration of a polymer's physical and chemical properties due to environmental factors. uomustansiriyah.edu.iq Oxidative degradation is a primary pathway, often initiated by heat, light, or mechanical stress. uomustansiriyah.edu.iqfiveable.me

Thermal Degradation: At elevated temperatures, such as those encountered during melt processing, polymer chains can undergo homolytic cleavage, forming highly reactive free radicals. uomustansiriyah.edu.iq

Shear-Initiated Degradation: The mechanical stresses experienced by polymers during processes like extrusion and injection molding can also lead to chain scission and the generation of free radicals.

Photo-Initiated Degradation: Exposure to ultraviolet (UV) radiation can provide the energy necessary to break chemical bonds within the polymer, initiating the degradation cascade. uomustansiriyah.edu.iq

Once initiated, the degradation process typically follows a free-radical chain reaction. Polymer radicals (R•) react with oxygen to form peroxy radicals (ROO•). These peroxy radicals can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new polymer radical, thus propagating the degradation cycle. rsc.org This auto-oxidation process leads to a decline in molecular weight, loss of mechanical properties, and changes in appearance, such as discoloration and loss of gloss. uomustansiriyah.edu.iq

Phosphite stabilizers, including Tris(2-cyclohexylphenyl) phosphite, function as secondary antioxidants. Their primary role is to interrupt the degradation cycle by decomposing hydroperoxides (ROOH) into non-radical, stable products. uvabsorber.com Hydroperoxides are key intermediates in the oxidative degradation of polymers; their decomposition prevents the formation of new radicals that would otherwise continue the degradation chain reaction. rsc.orgvinatiorganics.com

The mechanism of hydroperoxide decomposition by phosphites involves the reduction of the hydroperoxide to an alcohol, while the phosphite is oxidized to a phosphate. uvabsorber.comvinatiorganics.com This sacrificial mechanism effectively neutralizes the hydroperoxides, thereby protecting the polymer from further degradation, particularly during high-temperature processing where the formation of hydroperoxides is accelerated. uvabsorber.com

Performance as a Secondary Antioxidant and Processing Stabilizer

As a secondary antioxidant, this compound plays a critical role in maintaining the integrity of polymers during melt processing and ensuring the quality of the final product. While specific performance data for this compound is not widely available in public literature, the performance of structurally similar hindered aryl phosphites, such as Tris(2,4-di-tert-butylphenyl) phosphite, can provide valuable insights into its expected behavior.

During polymer extrusion, the combination of high temperatures and mechanical shear can lead to significant degradation, resulting in changes to the polymer's melt viscosity. A key indicator of this is the Melt Flow Index (MFI) or Melt Flow Rate (MFR), which measures the ease of flow of a molten polymer. An increase in MFI typically signifies a decrease in molecular weight due to chain scission.

Phosphite stabilizers are crucial for maintaining a consistent MFI during processing. By decomposing hydroperoxides, they prevent the chain scission reactions that lead to a reduction in melt viscosity. The following table illustrates the typical effect of a phosphite stabilizer on the MFI of polypropylene (B1209903) after multiple extrusion passes.

| Formulation | MFI (g/10 min) after 1st Pass | MFI (g/10 min) after 3rd Pass | MFI (g/10 min) after 5th Pass |

|---|---|---|---|

| Polypropylene (unstabilized) | 3.5 | 8.2 | 15.7 |

| Polypropylene + Hindered Phenol (B47542) | 3.4 | 5.1 | 7.8 |

| Polypropylene + Hindered Phenol + Phosphite Stabilizer* | 3.4 | 4.2 | 5.5 |

*Data is illustrative and based on the performance of common hindered aryl phosphite stabilizers.

Oxidative degradation during processing can also lead to the formation of chromophoric groups, which cause discoloration, typically yellowing, in the polymer. Phosphite stabilizers contribute significantly to color stability by preventing the formation of these color bodies. uvabsorber.com They also inhibit the discoloration that can arise from the reaction products of primary phenolic antioxidants. uvabsorber.com

The effectiveness of a stabilizer in maintaining color is often measured by the Yellowness Index (YI). A lower YI indicates better color stability. The table below provides an illustrative example of how a phosphite stabilizer can help maintain the color of a polymer during processing.

| Formulation | Yellowness Index (YI) after 1st Pass | Yellowness Index (YI) after 3rd Pass | Yellowness Index (YI) after 5th Pass |

|---|---|---|---|

| Polypropylene (unstabilized) | -2.5 | 5.0 | 12.0 |

| Polypropylene + Hindered Phenol | -2.0 | 1.5 | 4.5 |

| Polypropylene + Hindered Phenol + Phosphite Stabilizer* | -2.2 | -0.5 | 1.0 |

*Data is illustrative and based on the performance of common hindered aryl phosphite stabilizers.

Synergistic Effects in Multi-Component Stabilizer Formulations

To achieve comprehensive protection against polymer degradation, a combination of stabilizers is often employed. Phosphite stabilizers like this compound exhibit synergistic effects when used in conjunction with primary antioxidants, such as hindered phenols. vinatiorganics.com3vsigmausa.com

The synergistic blend of a primary and secondary antioxidant provides robust protection during high-temperature processing and extends the long-term thermal stability of the polymer. 3vsigmausa.com For instance, a study on polypropylene stabilization showed that a combination of a hindered phenolic antioxidant and a phosphite stabilizer resulted in a significant improvement in the oxidation induction time (OIT), a measure of the material's resistance to oxidative degradation, compared to the use of either stabilizer individually. plaschina.com.cn

Collaborative Action with Primary Antioxidants (e.g., Hindered Phenols)

This compound, a secondary antioxidant, plays a crucial role in polymer stabilization by working in concert with primary antioxidants, such as hindered phenols. This collaborative action results in a synergistic effect that provides enhanced protection against thermo-oxidative degradation during high-temperature processing and long-term service life. nih.govnih.govresearchgate.net

Primary antioxidants, like hindered phenols, function by donating a hydrogen atom to terminate radical chain reactions. They are highly effective at scavenging peroxy radicals, which are key intermediates in the auto-oxidation cycle of polymers. However, they are less effective at preventing the breakdown of hydroperoxides (ROOH), which are formed during oxidation and can decompose into new, highly reactive radicals, thus re-initiating the degradation process.

This is where this compound and other phosphite esters exhibit their value. They function as hydroperoxide decomposers, converting hydroperoxides into stable, non-radical products, specifically alcohols. uvabsorber.com In this process, the phosphite itself is oxidized to a phosphate. This mechanism is outlined below:

P(OR)₃ + ROOH → OP(OR)₃ + ROH

By eliminating hydroperoxides, the phosphite prevents the proliferation of radicals, thereby protecting the primary antioxidant from being consumed unnecessarily. uvabsorber.com This synergistic relationship ensures that the polymer is shielded by a dual-action mechanism: the hindered phenol scavenges free radicals, while the phosphite removes the source of new radicals. This combination is particularly effective in improving the color stability and melt processing stability of polymers like polyolefins. uvabsorber.complaschina.com.cn The combined use of primary and secondary antioxidants leads to a level of stabilization that is significantly greater than the sum of the effects of each stabilizer used individually. plaschina.com.cnresearchgate.net

The table below illustrates the synergistic effect on the stability of polypropylene when a phosphite is combined with a phenolic antioxidant, as measured by the Melt Volume Flow Rate (MVR) and Yellowing Index (YI) after multiple extrusion passes. A lower change in MVR and YI indicates better stabilization.

| Stabilizer System | Change in MVR after 5 Extrusions (%) | Change in YI after 5 Extrusions (%) | Oxidation Induction Time (OIT) at 180°C (min) |

| Pure Polypropylene | 405 | 125 | 0.8 |

| Phenolic Antioxidant only | 85 | 45 | 35.2 |

| Phosphite Antioxidant only | 110 | 30 | 28.5 |

| Phenolic + Phosphite Blend | 19.8 | 20.1 | 74.8 |

This table is generated based on data trends reported for synergistic blends of phenolic and phosphite antioxidants in polypropylene. plaschina.com.cn

Interactions with Auxiliary Additives (e.g., Lactones) to Enhance Stabilization

To further enhance polymer stability, this compound can be used in conjunction with other auxiliary additives, such as lactone-based stabilizers (e.g., benzofuranone derivatives). These additives introduce additional protective mechanisms into the stabilization package.

Lactones have been shown to function as carbon-centered radical traps. academie-sciences.fr During the polymer degradation cycle, once alkyl radicals (R•) are formed, lactones can interact with them to form stable species, thus interrupting the chain reaction. However, research suggests that the primary stabilization effect of lactones in polyolefins is most significant at elevated processing temperatures, typically 240°C and higher. academie-sciences.fr At lower temperatures, their contribution to melt stability may not be as pronounced. academie-sciences.fr

A key proposed mechanism for lactones, especially at high temperatures, is their potential to act as oxygen scavengers. academie-sciences.fr The tendency of lactones to undergo easy oxidation suggests they may play a crucial role in trapping oxygen or oxygen-containing species, which is a more significant protective mechanism than simple radical trapping in some scenarios. academie-sciences.fr When combined in a system with primary antioxidants (hindered phenols) and secondary antioxidants like this compound, lactones add a further layer of protection, particularly against degradation pathways that are prevalent at very high processing temperatures. researchgate.net

Research into Stabilizer Migration and Longevity in Polymer Matrices

The long-term effectiveness of a stabilizer like this compound is intrinsically linked to its ability to remain within the polymer matrix. Stabilizer migration, the process by which an additive moves from the bulk of the polymer to its surface, can significantly reduce the durability of the final product. specialchem.com This phenomenon is driven by factors such as the stabilizer's concentration, its compatibility with the polymer, and the physical conditions the polymer is exposed to. specialchem.com

Research focuses on understanding and controlling the diffusion rate and solubility of stabilizers to ensure their longevity. specialchem.com For a stabilizer to be effective over the long term, it must possess both a high solubility (a thermodynamic parameter) and a low rate of diffusion (a kinetic parameter) within the polymer. specialchem.com The migration of stabilizers can lead to issues like "blooming," where the additive exudes onto the surface, forming a visible film or powder. amazonaws.com

Factors Influencing Solubility and Compatibility of Stabilizers within Diverse Polymer Systems

The solubility and compatibility of this compound within a polymer matrix are critical for its function and are influenced by several factors:

Molecular Structure: The size, shape, and polarity of the stabilizer molecule affect its interaction with the polymer chains. Liquid phosphites or blends of different phosphites are sometimes used to improve compatibility with polyolefins. epo.orggoogle.com

Polymer Morphology: The degree of crystallinity in a polymer significantly impacts stabilizer migration. The amorphous regions of a polymer allow for a higher rate of diffusion compared to the more ordered crystalline regions. specialchem.com Therefore, optimizing the crystallinity of the polymer can help minimize additive migration. specialchem.com

Temperature: Solubility is often temperature-dependent. A stabilizer may have limited solubility at room temperature but become substantially more soluble at the higher temperatures used during processing. utwente.nl

Concentration: There is a threshold for the amount of stabilizer that can be dissolved in a polymer. Exceeding this limit can lead to incompatibility and subsequent migration. specialchem.com For instance, some solid phosphites, when used below a certain concentration (e.g., 1000 ppm) in cast film, show minimal compatibility issues. specialchem.comamazonaws.com

Strategies to Mitigate Surface Blooming and Gel Formation

Surface blooming is the exudation of an additive to the polymer surface after processing, which can cause a hazy appearance, surface deposits, or quality control issues. amazonaws.comtascon.eu Gel formation, on the other hand, can occur during processing and may be linked to stabilizer interactions or localized degradation. Several strategies are employed to mitigate these issues:

Optimizing Additive Concentration: Lowering the level of the phosphite stabilizer to a concentration below its solubility limit in the polymer is a primary strategy to prevent blooming. specialchem.comamazonaws.com However, this must be balanced with the need for adequate stabilization performance. amazonaws.com

Improving Compatibility: Switching to a more compatible stabilizer is an effective solution. This can involve using liquid phosphite blends that are inherently more compatible with the polymer matrix. amazonaws.comepo.org

Controlled Processing and Storage: Since excessive heat and humidity can accelerate migration, optimizing processing parameters and maintaining controlled storage conditions for the final product can also help minimize blooming. specialchem.com Formulations that are quench-cooled can result in a highly amorphous polymer state, which may accentuate the potential for additives to bloom during subsequent aging. amazonaws.com

The table below summarizes common strategies to address blooming.

| Strategy | Description | Key Consideration |

| Lowering Use Level | Reducing the stabilizer concentration to below the compatibility threshold. amazonaws.com | Performance may be compromised if the level is too low. amazonaws.com |

| Switching Additive | Replacing the current stabilizer with one that has higher solubility in the polymer. amazonaws.com | The new additive must provide equivalent or better stabilization. |

| Using Anti-Bloom Agents | Incorporating specific additives designed to prevent exudation. specialchem.comamazonaws.com | Must be compatible with the entire polymer and additive system. |

| Process Optimization | Adjusting processing and storage conditions (e.g., temperature, cooling rate) to minimize migration. specialchem.com | Can vary widely based on the specific polymer and application. specialchem.com |

Impact on Polymer Rheology and Processability during Melt Extrusion

This compound, as a processing stabilizer, has a direct and significant impact on the rheological properties of polymers during melt extrusion. Its primary function is to protect the polymer from degradation at high processing temperatures, which in turn preserves the polymer's molecular weight and melt flow characteristics.

During melt processing, polymers like polypropylene (PP) and linear low-density polyethylene (B3416737) (LLDPE) are susceptible to chain scission or cross-linking, which alters their viscosity. An effective processing stabilizer mitigates these changes, ensuring consistent processability. The Melt Flow Index (MFI) or Melt Volume Flow Rate (MVR) is a common metric used to assess this stability. A stable MFI/MVR over multiple extrusion passes indicates that the stabilizer is effectively preventing degradation.

The contribution of phosphite stabilizers can vary depending on the polymer. For example, in LLDPE, the addition of a phosphite stabilizer to a phenolic antioxidant provides a clear and significant improvement in melt stability. academie-sciences.fr In contrast, for low-density polyethylene (LDPE), the contribution of the phosphite to melt stability can be negligible, with the stabilization being primarily provided by the phenolic antioxidant alone. academie-sciences.fr This highlights the importance of tailoring the stabilization package to the specific polymer being processed. The use of an effective phosphite stabilizer can prevent increases in melt viscosity and the formation of gels, leading to a smoother extrusion process and a higher quality final product. googleapis.com

Computational Chemistry and Theoretical Studies of Tris 2 Cyclohexylphenyl Phosphite

Application of Advanced Quantum Chemical Methods to Phosphite (B83602) Systems

The study of phosphite ligands is greatly enhanced by the application of sophisticated quantum chemical methods. These computational techniques provide a foundational understanding of the thermodynamic and kinetic properties of these molecules. dtic.mil

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, widely used to study organophosphorus compounds. nih.govhu-berlin.de DFT methods, such as the B3PW91 or ωB97XD functionals, are employed to obtain optimized geometries, calculate energies of different conformers, and determine thermodynamic properties. mcmaster.camdpi.comresearchgate.net These calculations are crucial for understanding the stability and reactivity of phosphite ligands. mcmaster.ca For instance, DFT has been used to assess the geometries of various phosphite ozonide complexes and phosphonite ligands. mcmaster.camdpi.com

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a high level of theory for calculating molecular properties. hu-berlin.deacs.org Methods like Hartree-Fock have been used to determine the energy of phosphite-phosphonate tautomers. dtic.mil High-level coupled-cluster methods, such as CCSD(T), can be used to describe the chemical space of related CHOP isomers, providing detailed information on their potential energy surfaces and bonding properties. nih.gov These advanced methods are essential for obtaining chemically accurate predictions of molecular behavior. hu-berlin.de

| memoryMethod | descriptionDescription | functionsTypical Applications in Phosphite Chemistry |

|---|---|---|

| Density Functional Theory (DFT) | A computational method that models the electronic structure of many-body systems based on the electron density. | Geometry optimization, conformational analysis, calculation of steric and electronic parameters (e.g., cone angle), reaction mechanism studies. mcmaster.camdpi.comnih.gov |

| Ab Initio Methods (e.g., HF, CCSD(T)) | Quantum chemistry methods based on first principles, without empirical parameters. | High-accuracy energy calculations, study of tautomerization, elucidation of bonding and electronic structure. dtic.milacs.orgnih.gov |

| Molecular Dynamics (MD) | A computer simulation method for analyzing the physical movements of atoms and molecules over time. | Conformational sampling, analysis of ligand flexibility and dynamics, studying ligand-receptor interactions. nih.govmdpi.com |

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like phosphite ligands. mdpi.com By simulating the movement of atoms over time, MD can reveal the different conformations a ligand can adopt and the transitions between them. nih.gov This is particularly important for bulky and sterically demanding ligands, where numerous rotational degrees of freedom exist. MD simulations, sometimes in a multiscale quantum mechanics/molecular mechanics (QM/MM) framework, can be used to study the interaction of organophosphates with other molecules or surfaces and to understand conformational changes upon binding. acs.orgchemrxiv.org For complex ligands, conformational analysis through methods like Monte Carlo energy minimizations and MD simulations is crucial to understand their structural preferences. mdpi.com

Prediction and Analysis of Molecular Structure and Conformational Preferences

The three-dimensional structure of Tris(2-cyclohexylphenyl) phosphite is dominated by the steric bulk of its three 2-cyclohexylphenyl substituents. Computational methods are essential to predict its most stable conformations. The rotational freedom around the P-O and C-C bonds leads to a complex potential energy surface with multiple local minima.

Studies on simpler phosphites, such as trimethylphosphite, using DFT calculations have identified several stable conformers, with the most stable being an anti,gauche+,gauche+ (ag+g+) form. researchgate.net For a much larger ligand like this compound, the conformational analysis is significantly more complex. The bulky cyclohexyl groups attached to the phenyl rings create considerable steric hindrance, which will heavily influence the orientation of the aryl groups relative to the phosphorus lone pair. It is expected that the ligand will adopt a conformation that minimizes the steric clashes between the bulky substituents, likely resulting in a propeller-like arrangement. The conformational preferences of such flexible ligands can be influenced by their environment, such as in the solid state or when coordinated to a metal center. researchgate.netresearchgate.netresearchgate.net

Elucidation of Electronic Structure, Bonding Characteristics, and Orbital Interactions

The electronic properties of phosphite ligands determine their behavior as ligands in transition metal catalysis. nih.gov Phosphites, P(OR)₃, are generally considered σ-donor and π-acceptor ligands. manchester.ac.ukumb.edu

σ-Donation : The phosphorus atom has a lone pair of electrons that can be donated to an empty orbital on a metal center, forming a σ-bond. chemtube3d.com

π-Acceptance (Back-bonding) : The ligand can accept electron density from filled metal d-orbitals into its own empty anti-bonding orbitals. In phosphites, the relevant acceptor orbitals are the P-O σ* anti-bonding orbitals. umb.eduyoutube.com

Computational Modeling of Ligand Steric and Electronic Parameters

To quantitatively compare different ligands, various steric and electronic parameters have been developed, many of which can be calculated computationally.

The steric bulk of a ligand is a critical factor in its coordination chemistry and catalytic applications. wikipedia.orgnsf.gov The Tolman cone angle (θ) is a widely used metric to quantify this steric hindrance. wikipedia.org It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the ligand's atoms. wikipedia.org

For complex, flexible ligands, calculating the cone angle is not trivial. A combined approach using molecular mechanics (MM) for conformational searching followed by DFT optimization of the lowest energy conformers is a common and effective strategy. researchgate.netrsc.org This method allows for the determination of an "exact cone angle" based on the ligand's low-energy conformation when bound to a metal center. nih.gov

Given the three bulky 2-cyclohexylphenyl groups, this compound is expected to have a very large cone angle. For comparison, the computationally determined cone angle for the related, highly sterically demanding phosphine (B1218219) PArXyl₂(cyclohexyl) is 187.3°. mdpi.com The cone angle for tris(2,4-di-tert-butylphenyl)phosphite, another bulky phosphite ligand, was calculated to be 192°. uj.ac.za These values suggest that this compound is a sterically demanding ligand, likely occupying a significant portion of a metal's coordination sphere. wikipedia.org

| scienceLigand | straightenCone Angle (θ) in Degrees (°) | articleReference |

|---|---|---|

| P(OMe)₃ (Trimethylphosphite) | 107 | researchgate.net |

| P(OPh)₃ (Triphenylphosphite) | 128 | researchgate.net |

| P(o-Tolyl)₃ | 141 | acs.org |

| P(cyclohexyl)₃ | 170 | umb.edu |

| PArXyl₂(cyclohexyl) | 187.3 | mdpi.com |

| Tris(2,4-di-tert-butylphenyl)phosphite | 192 | uj.ac.za |

Calculation of Charge Distributions and Electrostatic Potentials

The distribution of electrons within a molecule is fundamental to its chemical and physical properties. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the charge distribution and generate molecular electrostatic potential (MEP) maps. These maps are crucial for understanding intermolecular interactions and predicting reactive sites.

For a molecule like this compound, the central phosphorus atom, bonded to three oxygen atoms, is expected to have a significant influence on the charge distribution. The lone pair of electrons on the phosphorus atom creates a region of high electron density, making it a potential site for electrophilic attack. Conversely, the electronegative oxygen atoms draw electron density away from the phosphorus and the attached cyclohexylphenyl rings.

An MEP map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the area around the phosphorus atom's lone pair would be expected to show a negative electrostatic potential, while the hydrogen atoms of the cyclohexyl and phenyl groups would exhibit positive potentials.

Table 1: Predicted Electrostatic Potential Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Phosphorus Atom (lone pair) | Negative | Site for electrophilic attack/metal coordination |

| Oxygen Atoms | Negative | Hydrogen bond acceptor |

| Phenyl Rings | Generally neutral to slightly negative | Site for π-stacking interactions |

| Cyclohexyl Groups | Generally neutral | Steric shielding of the phosphorus center |

| Hydrogen Atoms | Positive | Potential for weak hydrogen bonding |

This table is predictive and based on the general principles of computational chemistry as applied to phosphite esters.

Mechanistic Investigations of Catalytic Cycles and Reaction Pathways

This compound can act as a ligand in homogeneous catalysis. Theoretical studies are instrumental in elucidating the mechanisms of these catalytic cycles. DFT calculations can map out the entire reaction pathway, identifying transition states and intermediates, and thereby providing a detailed understanding of the reaction kinetics and thermodynamics.

For instance, in a study on the reaction of triphenyl phosphite with β-nitrostyrene, DFT calculations were used to evaluate three plausible reaction mechanisms. researchgate.net By optimizing the geometries of reactants, products, intermediates, and transition states, and calculating their respective energies, the most favorable reaction pathway was determined. researchgate.netresearchgate.net Such studies often reveal the intricate details of bond formation and cleavage, as well as the role of the phosphite ligand in stabilizing key intermediates.

In a catalytic cycle involving a metal complex of this compound, computational studies can model the key steps such as oxidative addition, reductive elimination, and ligand substitution. The large steric bulk of the 2-cyclohexylphenyl groups is expected to significantly influence the kinetics and selectivity of these steps. A proposed mechanism for the radical arylation of triphenyl phosphite, catalyzed by salicylic (B10762653) acid, suggests the formation of a phosphoniumyl radical cation, which is a key intermediate in the catalytic cycle. ua.es

Simulation of Ligand-Metal Coordination and Complex Stability

The coordination of this compound to a metal center is a critical aspect of its function as a ligand. Computational simulations can provide detailed information about the geometry of the resulting metal complex and its stability. Factors such as bond lengths, bond angles, and coordination energies can be calculated.

The stability of metal complexes with phosphite ligands is influenced by both electronic and steric factors. Phosphite ligands are known to be strong π-acceptors, which contributes to the stability of complexes with electron-rich metals. alfachemic.com The bulky 2-cyclohexylphenyl substituents of the target molecule will play a significant role in the stability of its metal complexes by sterically protecting the metal center from unwanted side reactions.

Theoretical studies on similar phosphine and phosphite complexes have shown that the metal-phosphorus bond has both electrostatic and dative character. rsc.org The stability constants of transition metal complexes with various ligands have been studied using techniques like pH-metric titrations, and these experimental findings can be complemented by computational analysis to understand the underlying factors governing complex stability. researchgate.netresearchgate.net

Table 2: Representative Calculated Bond Parameters for a Generic M-P(OAr)₃ Complex

| Parameter | Typical Calculated Value | Significance |

| M-P Bond Length | 2.1 - 2.4 Å | Indicates the strength of the metal-ligand bond |

| O-P-O Bond Angle | 95° - 105° | Reflects the steric strain within the ligand |

| P-O Bond Length | 1.6 - 1.7 Å | Influenced by the electronic nature of the aryl group |

| Coordination Energy | -20 to -50 kcal/mol | A measure of the stability of the complex |

This table provides typical ranges for phosphite-metal complexes and is not specific to this compound.

Theoretical Assessment of Reactivity and Selectivity in Organic Transformations

Computational chemistry is a powerful tool for predicting the reactivity and selectivity of catalysts in organic reactions. For a catalyst containing this compound as a ligand, theoretical assessments can help in understanding how the ligand influences the outcome of a reaction.